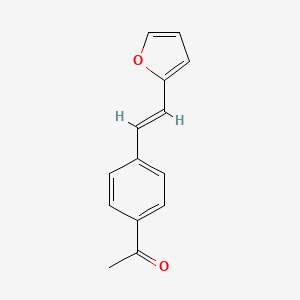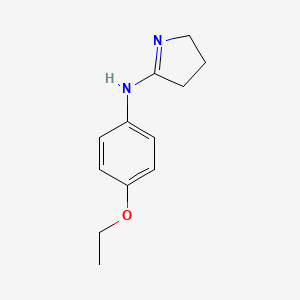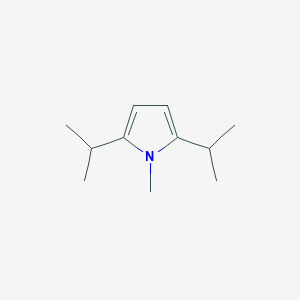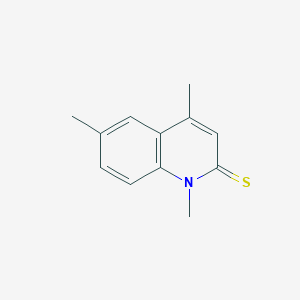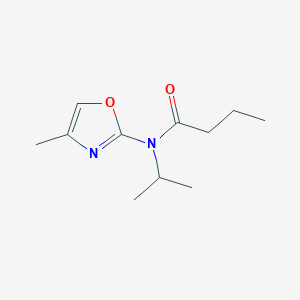![molecular formula C12H13ClN2O3S B12883707 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 89102-57-8](/img/structure/B12883707.png)
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a chloromethyl group attached to an oxazole ring, which is further connected to a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chloromethyl group. The final step involves the sulfonation of the benzene ring and subsequent dimethylation of the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
化学反応の分析
Types of Reactions
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group may yield benzoic acid derivatives, while nucleophilic substitution can produce a variety of substituted oxazole compounds.
科学的研究の応用
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring and sulfonamide group contribute to the compound’s overall stability and reactivity, allowing it to interact with various biological pathways.
類似化合物との比較
Similar Compounds
4-(2-(Chloromethyl)oxazol-5-yl)benzonitrile: This compound shares the oxazole and chloromethyl groups but differs in the presence of a benzonitrile moiety instead of a benzenesulfonamide group.
4-(2-(Chloromethyl)oxazol-5-yl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonamide group.
4-(2-(Chloromethyl)oxazol-5-yl)benzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dimethylbenzenesulfonamide group enhances its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
89102-57-8 |
|---|---|
分子式 |
C12H13ClN2O3S |
分子量 |
300.76 g/mol |
IUPAC名 |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H13ClN2O3S/c1-15(2)19(16,17)10-5-3-9(4-6-10)11-8-14-12(7-13)18-11/h3-6,8H,7H2,1-2H3 |
InChIキー |
PSCFHSPHSPPZAP-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)
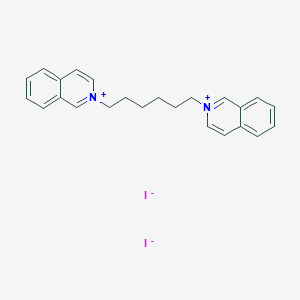
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

